2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid
Overview
Description
2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid is a derivative of sialic acid, a family of nine-carbon sugars that play crucial roles in biological processes. This compound is characterized by the absence of a hydroxyl group at the second carbon and the presence of a double bond between the second and third carbons. It is also modified by the addition of a glycoloyl group at the nitrogen position. This unique structure contributes to its distinct biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid typically involves the following steps:
Starting Material: The synthesis begins with N-acetylneuraminic acid.
Dehydration: The compound undergoes a dehydration reaction to introduce the double bond between the second and third carbons.
Glycoloylation: The nitrogen atom is then modified with a glycoloyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar steps but optimized for higher yields and purity. Techniques such as gel filtration and ion-exchange chromatography are employed for purification .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s reactivity.
Substitution: The glycoloyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Saturated derivatives.
Substitution Products: Compounds with modified functional groups.
Scientific Research Applications
2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and interactions, particularly in the context of sialic acid metabolism.
Medicine: Investigated for its potential in drug development, especially in targeting sialic acid-related pathways in diseases such as cancer and viral infections.
Industry: Utilized in the production of glycoproteins and other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid involves its interaction with sialic acid-binding proteins and enzymes. It can inhibit sialidases, enzymes that cleave sialic acids from glycoconjugates, thereby affecting cellular processes such as adhesion, migration, and immune response. The compound’s unique structure allows it to act as a competitive inhibitor, binding to the active site of sialidases and preventing the hydrolysis of sialic acid residues .
Comparison with Similar Compounds
N-acetylneuraminic acid: The parent compound, differing by the presence of an acetyl group instead of a glycoloyl group.
2-Deoxy-2,3-didehydro-N-acetylneuraminic acid: Similar structure but with an acetyl group at the nitrogen position.
Uniqueness: 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid is unique due to its glycoloyl modification, which imparts distinct biological properties and enhances its inhibitory activity against sialidases compared to its acetylated counterpart .
Properties
IUPAC Name |
(2R,3R,4S)-4-hydroxy-3-[(2-hydroxyacetyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO9/c13-2-5(16)9(18)10-8(12-7(17)3-14)4(15)1-6(21-10)11(19)20/h1,4-5,8-10,13-16,18H,2-3H2,(H,12,17)(H,19,20)/t4-,5+,8+,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDONZIZJWIPGCO-NCJYIMSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)NC(=O)CO)C(C(CO)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)NC(=O)CO)[C@@H]([C@@H](CO)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192987 | |
Record name | 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39937-91-2 | |
Record name | 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039937912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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